N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a chemical compound with the molecular formula C11H14BrN3O2. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolopyrimidine derivatives, have been found to target glycolytic kinase pgk1 and oxidative stress sensor dj1 .
Mode of Action
If it interacts with the oxidative stress sensor DJ1, it could influence the cellular response to oxidative stress .
Biochemical Pathways
Given the potential targets, it could be involved in pathways related to glucose metabolism and oxidative stress response .
Result of Action
Based on the potential targets, it could potentially influence cellular metabolism and the cellular response to oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide typically involves the reaction of 4-bromobenzohydrazide with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation to form oxadiazole N-oxides or reduction to form dihydro-oxadiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or peracids and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation and Reduction: Products include oxadiazole N-oxides and dihydro-oxadiazoles.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- **N-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
- **N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-amino acetamide
- **N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-amino-3-phenyl propanamide
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pentanamide group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-2-3-4-11(18)15-13-17-16-12(19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQBNRVYNJKXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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